molecular formula C24H38N4O B5968636 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one

Cat. No.: B5968636
M. Wt: 398.6 g/mol
InChI Key: IYKHNULCHRBCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one typically involves multi-step procedures. One common method includes the reaction of 2-methylphenylpiperazine with piperidine derivatives under controlled conditions. The reaction mixture is often subjected to various purification steps, including extraction with organic solvents, treatment with activated carbon, and filtration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include neurotransmitter signaling, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O/c1-21-8-3-4-10-23(21)27-18-16-26(17-19-27)22-9-7-14-28(20-22)24(29)11-15-25-12-5-2-6-13-25/h3-4,8,10,22H,2,5-7,9,11-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHNULCHRBCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCN4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.